Einecs 279-004-1
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Overview
Description
Einecs 279-004-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 279-004-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be used in various applications .
Scientific Research Applications
Einecs 279-004-1 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used for developing new pharmaceuticals, and in industry, it is utilized for manufacturing various chemical products .
Mechanism of Action
The mechanism of action of Einecs 279-004-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Einecs 279-004-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and efficacy. Some similar compounds include those with similar molecular formulas and functional groups .
Properties
CAS No. |
78902-53-1 |
---|---|
Molecular Formula |
C33H50N6O9S |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-[(4Z)-4-[(E)-3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-3-ethoxycarbonyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O9S.2C6H15N/c1-4-34-20(29)16-14(6-5-7-15-17(26)23(2)21(30)24(3)18(15)27)19(28)25(22-16)12-8-10-13(11-9-12)35(31,32)33;2*1-4-7(5-2)6-3/h5-11,15H,4H2,1-3H3,(H,31,32,33);2*4-6H2,1-3H3/b7-5+,14-6-;; |
InChI Key |
MYIVDXWVEREBKL-PPDUDAQVSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCOC(=O)C\1=NN(C(=O)/C1=C\C=C\C2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCOC(=O)C1=NN(C(=O)C1=CC=CC2C(=O)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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